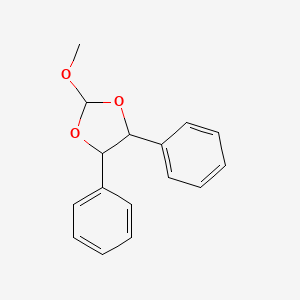

2-Methoxy-4,5-diphenyl-1,3-dioxolane

Description

Chemical Identity: 2-Methoxy-4,5-diphenyl-1,3-dioxolane (CAS 61562-02-5) is a cyclic acetal with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.301 g/mol . Its structure features a 1,3-dioxolane ring substituted with a methoxy group at position 2 and phenyl groups at positions 4 and 5 (Figure 1).

Properties

CAS No. |

61562-02-5 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-methoxy-4,5-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3 |

InChI Key |

DKFKOUIAYZHRIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural and functional differences between 2-Methoxy-4,5-diphenyl-1,3-dioxolane and related dioxolane derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 61562-02-5 | C₁₆H₁₆O₃ | 2-OCH₃, 4-Ph, 5-Ph | 256.301 | High steric bulk, aromaticity |

| 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane | 1831-57-8 | C₁₃H₁₈O₂ | 2-Ph, 4-CH₃, 5-CH₃ (tetramethyl) | 206.281 | Electron-donating methyl groups |

| 2-Methyl-4-phenyl-1,3-dioxolane | 33941-99-0 | C₇H₆O₂ | 2-CH₃, 4-Ph | 122.12 | Compact structure, floral scent |

| 2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane | 5436-70-4 | C₁₁H₁₂Cl₂O₂ | 2-Cl₂Ph, 4-CH₃, 5-CH₃ | 247.12 | Electrophilic Cl substituents |

| 2,4,5-Trimethyl-1,3-dioxolane | Not specified | C₆H₁₀O₂ | 2-CH₃, 4-CH₃, 5-CH₃ | 114.14 | Found in beer, flavor chemistry |

Key Observations :

Physical and Chemical Properties

- Thermal Stability : The diphenyl-substituted dioxolane exhibits higher thermal stability than methyl-substituted analogues due to aromatic ring stabilization .

- Stereochemical Behavior :

- Optical Rotation : The (4R,5R)-enantiomer of 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane shows an optical rotation of [α]ᴅ = +49° (c=1.0, EtOH) .

- Diastereoselectivity : Sodium borohydride reduction of benzil derivatives favors the formation of meso-hydrobenzoin dioxolanes, demonstrating stereochemical control in synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4,5-diphenyl-1,3-dioxolane in laboratory settings?

Methodological Answer: The compound can be synthesized via acid-catalyzed cyclocondensation of substituted diols with ketones or aldehydes. For example, using methoxy-substituted benzaldehyde derivatives and diphenylethylene glycol under anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·OEt₂). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the dioxolane ring structure and substituent positions. Methoxy (-OCH₃) protons appear as singlets (~δ 3.3–3.5 ppm), while aromatic protons show splitting patterns indicative of substitution .

- IR Spectroscopy : Detects C-O-C stretching (1050–1250 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers and moisture.

- In case of exposure, rinse affected areas immediately and consult safety data sheets for analogous dioxolanes (e.g., 4,4,5,5-tetramethyl derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles and torsional conformations. For example, in (4S,5S)-2-(3-Methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide, crystallography confirmed the chair conformation of the dioxolane ring and spatial orientation of substituents. Apply similar protocols: grow crystals via slow evaporation (solvent: dichloromethane/hexane), and refine data using software like SHELXL .

Q. How to address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-analysis : Compare biological assay conditions (e.g., cell lines, concentrations, controls). Variations in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times .

- Dose-response validation : Replicate experiments under standardized protocols, ensuring purity >95% (HPLC-validated) to exclude impurity-driven artifacts .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Catalyst screening : Test alternatives to BF₃·OEt₂, such as p-toluenesulfonic acid, to reduce esterification byproducts.

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of diphenyl groups.

- Real-time monitoring : Employ TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. How does computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on the methoxy group’s role in hydrogen bonding and the dioxolane ring’s conformational flexibility.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Q. How to design experiments assessing environmental stability of this compound under various conditions?

Methodological Answer:

Q. What analytical approaches validate purity in complex reaction mixtures containing this compound?

Methodological Answer:

Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of this compound?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the methoxy or dioxolane ring positions via modified precursors (e.g., ¹³C-methanol).

- Tracing studies : Administer labeled compound to in vitro hepatic models, analyzing metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.